

Spectroscopic Profile of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	1-(2-Chloro-6-hydroxyphenyl)ethanone
Cat. No.:	B1349113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate **1-(2-chloro-6-hydroxyphenyl)ethanone** (CAS No: 55736-04-4). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1-(2-chloro-6-hydroxyphenyl)ethanone**.

¹H NMR Spectroscopic Data

While a publicly available spectrum with peak assignments was not located in the conducted research, typical chemical shifts for the protons of **1-(2-chloro-6-hydroxyphenyl)ethanone** in a solvent like CDCl₃ are anticipated based on the analysis of similar structures. The expected proton environments are the methyl group of the ethanone moiety, the three aromatic protons, and the hydroxyl proton.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃ (ethanone)	2.6 - 2.8	Singlet (s)	N/A
Ar-H	6.8 - 7.5	Multiplet (m)	-
-OH	5.0 - 7.0 (broad)	Singlet (s)	N/A

Note: The exact chemical shifts of the aromatic protons would require a detailed spectral analysis, including 2D NMR techniques, for unambiguous assignment. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for **1-(2-chloro-6-hydroxyphenyl)ethanone** was not directly available. However, based on data from substituted acetophenones, the following chemical shifts are predicted.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-CH ₃ (ethanone)	28 - 32
C=O (ketone)	198 - 205
Ar-C-Cl	130 - 135
Ar-C-OH	155 - 160
Ar-C (quaternary, acetyl)	135 - 140
Ar-CH	115 - 130

Note: These are predicted values. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy Data

The IR spectrum of **1-(2-chloro-6-hydroxyphenyl)ethanone** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	Stretching, broad (H-bonded)	3200 - 3600
C-H (aromatic)	Stretching	3000 - 3100
C-H (aliphatic, -CH ₃)	Stretching	2850 - 3000
C=O (ketone)	Stretching	1680 - 1700
C=C (aromatic)	Stretching	1450 - 1600
C-O (hydroxyl)	Stretching	1200 - 1300
C-Cl (chloro)	Stretching	600 - 800

Mass Spectrometry (MS) Data

The mass spectrum of **1-(2-chloro-6-hydroxyphenyl)ethanone** would be characterized by its molecular ion peak and specific fragmentation patterns. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.

m/z Value	Interpretation
170/172	Molecular ion [M] ⁺ and [M+2] ⁺
155/157	Loss of methyl group (-CH ₃)
127/129	Loss of acetyl group (-COCH ₃)
99	Further fragmentation

Note: The relative intensities of the fragments would depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **1-(2-chloro-6-hydroxyphenyl)ethanone**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl_3 or DMSO-d_6 .
- Temperature: 298 K.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16 or 32.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3 or DMSO-d_6 .
- Temperature: 298 K.

- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or higher, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **1-(2-chloro-6-hydroxyphenyl)ethanone** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16 or 32.
- Mode: Transmittance or Absorbance.

Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum.
- Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **1-(2-chloro-6-hydroxyphenyl)ethanone** in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters (Illustrative):

- Injection Volume: 1 μ L.
- Injector Temperature: 250 °C.
- GC Column: A suitable capillary column (e.g., HP-5MS).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Ion Source: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole.
- Scan Range: 40 - 400 m/z.

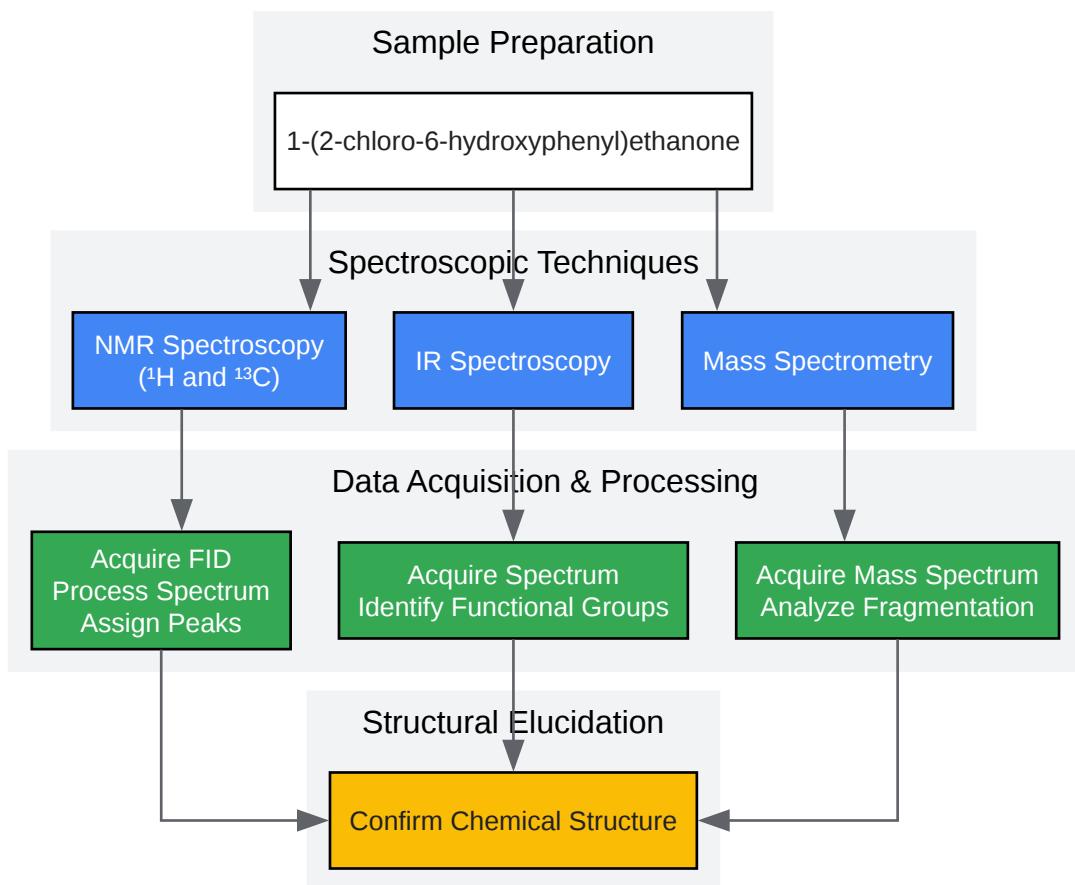
Data Processing:

- Identify the peak corresponding to **1-(2-chloro-6-hydroxyphenyl)ethanone** in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak ($[M]^+$) and the $[M+2]^+$ isotope peak.
- Propose structures for the major fragment ions.

Visualizations

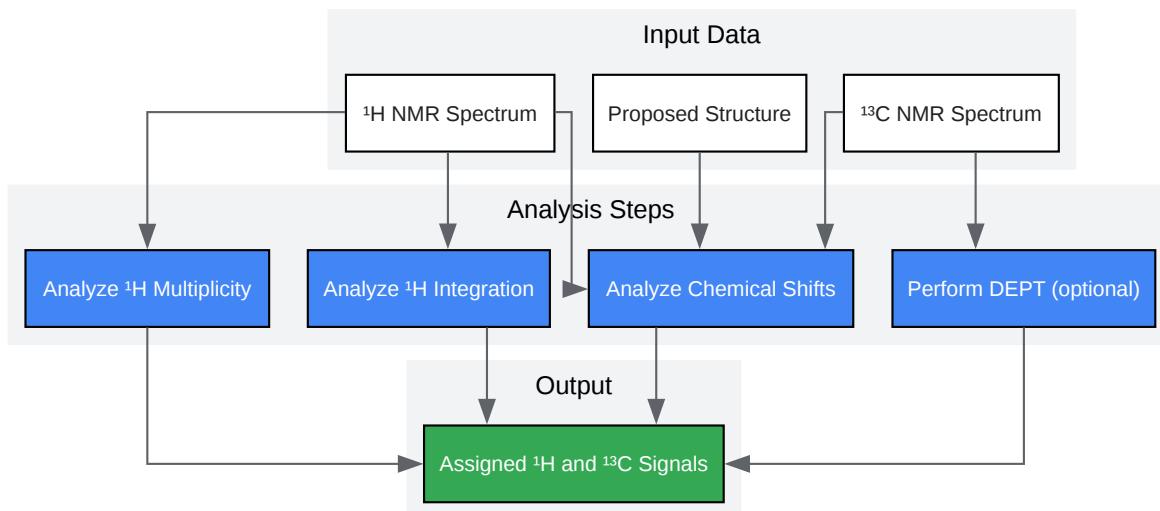
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-(2-chloro-6-hydroxyphenyl)ethanone**.

Workflow for Spectroscopic Characterization

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Caption: Workflow for the spectroscopic characterization of **1-(2-chloro-6-hydroxyphenyl)ethanone**.

Logical Flow for NMR Signal Assignment

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Caption: Logical flow for the assignment of ¹H and ¹³C NMR signals.

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